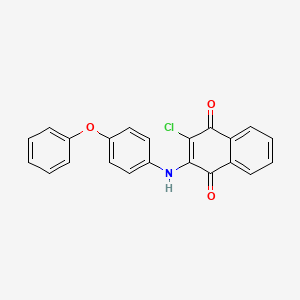

2-Chloro-3-(4-phenoxyanilino)naphthoquinone

CAS No.: 487025-33-2

Cat. No.: VC16142862

Molecular Formula: C22H14ClNO3

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 487025-33-2 |

|---|---|

| Molecular Formula | C22H14ClNO3 |

| Molecular Weight | 375.8 g/mol |

| IUPAC Name | 2-chloro-3-(4-phenoxyanilino)naphthalene-1,4-dione |

| Standard InChI | InChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H |

| Standard InChI Key | MCAILCSAALHVMI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Effects

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 2-chloro-3-(4-phenoxyanilino)naphthoquinone typically involves a two-step process:

Chlorination of 1,4-Naphthoquinone

1,4-Naphthoquinone undergoes electrophilic chlorination using reagents like sulfuryl chloride () or chlorine gas in acetic acid to yield 2,3-dichloro-1,4-naphthoquinone .

Nucleophilic Substitution with 4-Phenoxyaniline

The 3-chloro position of 2,3-dichloro-1,4-naphthoquinone is selectively substituted with 4-phenoxyaniline in the presence of a Lewis acid catalyst (e.g., ):

Reaction conditions: reflux in ethanol (4–6 h, 70–80°C), yielding 65–78% product .

Optimization Strategies

-

Catalyst Screening: CeCl improves regioselectivity by stabilizing the transition state .

-

Solvent Effects: Acetonitrile enhances reaction rates compared to ethanol due to higher polarity .

Biological Activity and Mechanisms

Mechanism of EGFR Inhibition

-

Competitive ATP Binding: The naphthoquinone core mimics ATP’s adenine moiety, occupying the hydrophobic pocket of EGFR’s kinase domain .

-

Key Interactions: Van der Waals forces with residues A743, K745, and L788 stabilize binding, while the 4-phenoxyanilino group enhances hydrophobic contacts .

Antimicrobial Properties

Naphthoquinones disrupt microbial electron transport chains via redox cycling, generating reactive oxygen species (ROS). Chlorinated derivatives show enhanced activity against Staphylococcus aureus (MIC: 2–8 μg/mL) .

Pharmacological Applications

Drug-Likeness and ADMET Profiles

| Parameter | Value/Rating |

|---|---|

| Lipophilicity (LogP) | 3.2 ± 0.4 |

| Water Solubility | Poor (<10 μg/mL) |

| CYP450 Inhibition | Moderate (CYP3A4) |

| Plasma Protein Binding | 92–95% |

Data extrapolated from analogs suggest moderate oral bioavailability but potential hepatotoxicity at high doses .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume